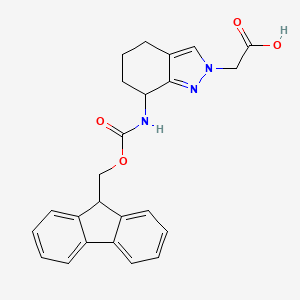

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the indazole ring and the acetic acid moiety adds to its versatility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like sodium carbonate.

Indazole Formation: The next step involves the formation of the indazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Acetic Acid Addition: The final step involves the introduction of the acetic acid moiety. This can be done through esterification or amidation reactions, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or the indazole ring.

Substitution: The compound can participate in substitution reactions, especially at the acetic acid moiety or the indazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound can serve as potential therapeutic agents. They can be used in drug development for targeting specific proteins or pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.

Wirkmechanismus

The mechanism of action of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The indazole ring and acetic acid moiety do not significantly interfere with this process but may contribute to the overall stability and solubility of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid

- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

What sets 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid apart from similar compounds is the presence of the indazole ring. This ring structure can provide additional stability and may offer unique reactivity compared to other Fmoc-protected compounds. Additionally, the tetrahydroindazole moiety can introduce different steric and electronic effects, potentially influencing the overall reactivity and properties of the compound.

Biologische Aktivität

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 342.36 g/mol

- CAS Number : 1956434-65-3

- Physical State : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and differentiation.

- Antioxidant Properties : Some studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress and related damage.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Case Studies

- Cancer Research : A study focused on the anti-cancer properties of the compound showed that it effectively inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Neuroprotective Effects : Another case study explored its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death in neuronal cultures treated with the compound.

Therapeutic Implications

The findings suggest that this compound may have potential therapeutic applications in:

- Cancer treatment as an anti-proliferative agent.

- Neuroprotection in neurodegenerative diseases.

Eigenschaften

Molekularformel |

C24H23N3O4 |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydroindazol-2-yl]acetic acid |

InChI |

InChI=1S/C24H23N3O4/c28-22(29)13-27-12-15-6-5-11-21(23(15)26-27)25-24(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,12,20-21H,5-6,11,13-14H2,(H,25,30)(H,28,29) |

InChI-Schlüssel |

TUXGTOQDFYAQHK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=NN(C=C2C1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.